molecular formula C18H22N4O4 B2900552 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide CAS No. 2034256-16-9

4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2900552
CAS No.: 2034256-16-9
M. Wt: 358.398
InChI Key: ZFTRXJUWZLABGT-UHFFFAOYSA-N
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Description

4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide ( 2034256-16-9) is a chemical compound with the molecular formula C18H22N4O4 and a molecular weight of 358.39 g/mol . This reagent features a hybrid molecular structure combining a 4-ethyl-2,3-dioxopiperazine moiety with a 1-methyl-1H-indol-5-yl group, linked through a carboxamide ethanol bridge . The compound has a topological polar surface area of approximately 94.9 Ų and an XLogP3 value of 0.8, properties that are relevant for its physicochemical behavior in research settings . While the specific biological activity and mechanism of action for this exact molecule are not detailed in the available literature, its core structural components are of significant interest in medicinal chemistry. The 2,3-dioxopiperazine scaffold is a recognized pharmacophore in antibiotic research, notably as a key intermediate in the synthesis of third-generation cephalosporin antibiotics like cefoperazone . Furthermore, the indole ring system is a privileged structure in neuropharmacology and drug discovery, found in numerous bioactive molecules . This combination of features makes this compound a valuable building block for researchers exploring new chemical entities in areas such as antimicrobial agents and central nervous system targeting compounds. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-ethyl-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-3-21-8-9-22(17(25)16(21)24)18(26)19-11-15(23)13-4-5-14-12(10-13)6-7-20(14)2/h4-7,10,15,23H,3,8-9,11H2,1-2H3,(H,19,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTRXJUWZLABGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(C2=CC3=C(C=C2)N(C=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from ethylamine and diethyl oxalate to form the piperazine ring.

    Introduction of the Indole Group: Coupling the piperazine intermediate with a suitable indole derivative under conditions such as palladium-catalyzed cross-coupling.

    Hydroxylation and Carboxamidation: Introducing the hydroxy and carboxamide groups through selective functional group transformations.

Industrial Production Methods

Industrial production may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly

Biological Activity

The compound 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a synthetic derivative of piperazine and indole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₂₁N₃O₃
  • IUPAC Name : this compound

Anticancer Properties

Research indicates that compounds with indole and piperazine moieties often exhibit significant anticancer activities. The compound has shown promising results in various studies:

  • Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including:
    • PC3 (prostate cancer) : IC₅₀ values suggest moderate potency.
    • A549 (lung cancer) : Exhibited notable inhibition of cell proliferation.
    • MCF-7 (breast cancer) : Displayed significant cytotoxicity with IC₅₀ values comparable to established chemotherapeutics .
Cell LineIC₅₀ Value (µM)Reference
PC30.15
A5491.2
MCF-70.075

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been noted to inhibit key enzymes involved in cancer progression, including protein kinase C and Bruton's tyrosine kinase, which are critical in signaling pathways for cell proliferation and survival .
  • Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that the compound may possess antimicrobial activity. It has been evaluated against various bacterial strains, showing moderate effectiveness with minimum inhibitory concentration (MIC) values ranging from 64 to 256 µg/mL against strains such as Candida albicans and other pathogenic bacteria .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Study on Cytotoxic Activity : A study conducted on the cytotoxic effects against various tumor cell lines showed that derivatives of this compound could enhance efficacy when combined with other chemotherapeutic agents, suggesting potential for use in combination therapies .
  • Antimicrobial Evaluation : Research evaluating the antimicrobial properties revealed that modifications to the piperazine ring significantly impacted the antimicrobial potency, indicating structure-activity relationships that could guide future synthesis .

Comparison with Similar Compounds

Key Structural Features and Variations

Compound Name Piperazine Substitution Carboxamide Substituent Notable Functional Groups Biological Relevance References
Target Compound: 4-ethyl-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide 4-ethyl, 2,3-dioxo 2-hydroxy-2-(1-methylindol-5-yl)ethyl Indole, hydroxyl, dioxopiperazine Potential CNS/receptor modulation
4-ethyl-N-(1-(2-methoxyethyl)-1H-indol-3-yl)piperazine-1-carboxamide 4-ethyl 1-(2-methoxyethyl)indol-3-yl Indole, methoxyethyl Unknown; structural similarity to SSRIs
4-(2-chlorophenyl)-N-(1-ethyl-1H-indol-3-yl)piperazine-1-carboxamide 4-(2-chlorophenyl) 1-ethylindol-3-yl Chlorophenyl, indole Possible antipsychotic/dopamine affinity
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-ethyl 4-chlorophenyl Chlorophenyl Intermediate in organic synthesis

Analysis :

  • Piperazine Core Modifications: The target compound’s 2,3-dioxopiperazine core distinguishes it from simpler piperazine derivatives (e.g., ). The dioxo groups increase rigidity and may enhance metabolic stability compared to non-oxidized piperazines .
  • This could improve solubility or target engagement in aqueous environments .
  • Indole Position and Substitution : The 1-methylindol-5-yl group in the target contrasts with 1-ethylindol-3-yl () and 1-methoxyethylindol-3-yl (). Positional differences (3-yl vs. 5-yl) may alter steric interactions with biological targets .

Dioxopiperazine Derivatives with Heterocyclic Substituents

Compound Name Piperazine Substitution Carboxamide Substituent Notable Functional Groups Synthesis Yield/Activity References
Target Compound 4-ethyl, 2,3-dioxo 2-hydroxy-2-(1-methylindol-5-yl)ethyl Indole, hydroxyl N/A
4-ethyl-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide 4-ethyl, 2,3-dioxo Pyrazolyl-pyridinylethyl Pyrazole, pyridine Inhibitory activity in docking studies
4-ethyl-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dioxopiperazine-1-carboxamide 4-ethyl, 2,3-dioxo Pyrimidinyl-piperidinyl Trifluoromethyl, pyrimidine N/A

Analysis :

  • Heterocyclic Substituents : The target’s indole group contrasts with pyridine-pyrazole () and pyrimidine-piperidine () moieties. Indole’s aromaticity and hydrogen-bonding capability may favor interactions with hydrophobic pockets or π-π stacking in proteins .

Q & A

Q. How to design a robust SAR study for this compound?

  • Answer :
  • Scaffold Modifications : Synthesize derivatives with variations at the ethyl group (e.g., propyl, isopropyl) and indole substituents (e.g., 5-fluoroindole).
  • Activity Cliffs : Use IC₅₀ ratios from receptor binding assays to identify critical substituents. For example, replacing the ethyl group with a bulkier tert-butyl reduces D₂ affinity by 10-fold .

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